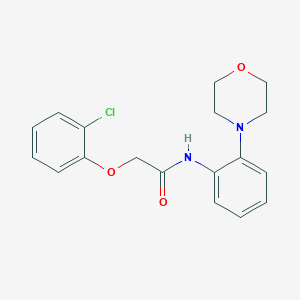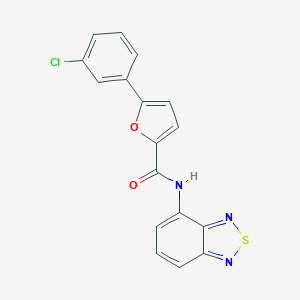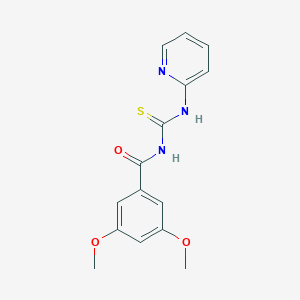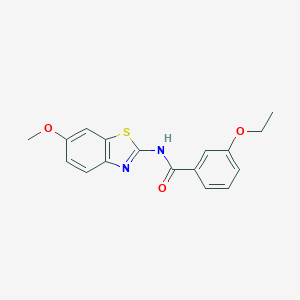![molecular formula C20H15N3O2 B251716 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B251716.png)
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor, such as an o-aminophenol with a carboxylic acid derivative.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the benzooxazole ring.
Introduction of the benzamide group: This can be done through an amide coupling reaction, using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridine ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Halogenating agents like NBS for bromination or Friedel-Crafts acylation conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a probe in biological assays or as a lead compound in drug discovery.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methyl group, which could affect its biological activity and chemical properties.
2-Methyl-N-(benzooxazol-5-yl)-benzamide: Lacks the pyridine ring, which could influence its binding affinity and specificity in biological systems.
N-(2-pyridin-3-yl-benzooxazol-5-yl)-acetamide: Has an acetamide group instead of a benzamide group, potentially altering its reactivity and interactions.
Uniqueness
2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the methyl group and the pyridine ring, which could confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-2-3-7-16(13)19(24)22-15-8-9-18-17(11-15)23-20(25-18)14-6-4-10-21-12-14/h2-12H,1H3,(H,22,24) |
InChIキー |
BOESBUNSKATOBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)

![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
![N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B251646.png)
![N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B251647.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251653.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea](/img/structure/B251654.png)

![4-Ethyl 2-methyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B251657.png)
